Product packaging for 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine(Cat. No.:CAS No. 228271-47-4)

6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine

Cat. No.: B3253857
CAS No.: 228271-47-4
M. Wt: 148.2 g/mol
InChI Key: TYCKRCIGLWSVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine is a fused bicyclic heterocycle of significant value in medicinal chemistry and neuroscience research. This compound serves as a key chemical scaffold for investigating the pharmacology of neuronal nicotinic acetylcholine receptors (nAChRs). Its core structure is engineered with a specific internitrogen distance, which is calculated to be approximately 5.5 Å. This strategic feature is critical for optimal interaction with receptor binding sites, making it a valuable tool for studying structure-activity relationships (SAR) and for the design of novel neuroactive ligands . Research indicates that this ring system was developed to explore the structural requirements for high-affinity binding at nAChRs. Its investigation has provided key insights into how internitrogen distance and molecular conformation influence receptor affinity, helping to refine pharmacophore models for this important receptor class . The compound is offered for Research Use Only (RUO) and is intended solely for laboratory research purposes by qualified professionals. It is not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2 B3253857 6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine CAS No. 228271-47-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-4-10-5-3-9-7-11-6-2-8(1)9/h2,6-7,10H,1,3-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYCKRCIGLWSVCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pivotal Role of Fused Heterocyclic Scaffolds in Drug Discovery

Fused heterocyclic scaffolds are core structures in a vast number of pharmaceuticals, owing to their rigid three-dimensional frameworks that allow for precise spatial orientation of functional groups. This structural rigidity can lead to higher binding affinities and selectivities for biological targets. Over 85% of physiologically active drugs contain at least one heterocyclic ring, underscoring their importance. nih.gov The fusion of different ring systems, such as a pyridine (B92270) and an azepine ring, creates novel chemical entities with unique physicochemical properties and the potential for diverse biological activities. These scaffolds serve as versatile templates for the development of new therapeutic agents across a wide range of diseases, from cancer to central nervous system disorders. nih.govnih.gov

Azepine Ring Systems: a Gateway to Pharmacological Activity

The azepine ring, a seven-membered heterocycle containing a nitrogen atom, is a key structural motif in numerous biologically active compounds. slideshare.net The inherent flexibility and conformational complexity of the seven-membered ring allow it to interact with a variety of biological targets. Azepine derivatives have demonstrated a broad spectrum of pharmacological activities, including antidepressant, tranquilizing, and antihypertensive effects. pharmaguideline.com The fusion of an azepine ring with other heterocyclic systems, such as pyridine (B92270), can modulate its pharmacological profile, leading to the discovery of compounds with novel mechanisms of action and improved therapeutic properties. nih.gov

A Look Back: the Research Journey of Pyridoazepines

The exploration of pyridoazepines as pharmacologically active agents has its roots in the extensive research conducted on benzodiazepines. The success of benzodiazepines spurred interest in other fused heterocyclic systems with potential central nervous system activity. nih.gov Early research, dating back several decades, focused on the synthesis and preliminary pharmacological evaluation of various pyridoazepine isomers. For instance, studies in the late 1970s described the synthesis and psychotropic activity of derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepine and its [2,3-b] isomer. nih.gov

While much of the early work laid the foundation for the synthesis of these complex ring systems, more recent research has been driven by the pursuit of specific biological targets. The development of new synthetic methodologies has enabled the creation of diverse libraries of pyridoazepine analogues, facilitating systematic structure-activity relationship (SAR) studies. This has led to the identification of potent and selective modulators of various receptors and enzymes.

Charting the Course: the Academic Research Landscape for 6,7,8,9 Tetrahydro 5h Pyrido 3,4 D Azepine

Strategic Approaches to Pyridoazepine Core Structure Synthesis

The construction of the pyridoazepine framework necessitates sophisticated synthetic strategies to control the formation of the seven-membered azepine ring fused to a pyridine (B92270) core. Over the years, chemists have devised several innovative approaches to access these complex structures.

Cyclization Reactions for Azepine Ring Formation

Cyclization reactions are fundamental to the synthesis of the azepine ring within the pyridoazepine scaffold. youtube.com These reactions typically involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the seven-membered ring. A variety of cyclization strategies have been employed, including intramolecular nucleophilic substitution, reductive amination, and transition-metal-catalyzed cross-coupling reactions. youtube.com

For instance, the synthesis of pyridobenzazepines has been achieved through a palladium-catalyzed amination–cyclization reaction. researchgate.net This one-pot procedure combines a rhodium(I)-catalyzed arylation with a palladium(0)-catalyzed C–N coupling, providing a streamlined route to these heterocycles without the need for intermediate purification steps. researchgate.netnih.gov Another approach involves the ring expansion of piperidine (B6355638) derivatives to stereoselectively and regioselectively form azepane derivatives. rsc.org

The choice of cyclization strategy is often dictated by the desired substitution pattern on the pyridoazepine core and the availability of starting materials. The development of novel cyclization methods continues to be an active area of research, aiming for milder reaction conditions, higher yields, and broader substrate scope.

Application of Staudinger–Aza-Wittig Reaction Conditions in Pyridoazepine Annulation

The Staudinger–aza-Wittig reaction has emerged as a powerful tool for the construction of nitrogen-containing heterocycles, including pyridoazepines. researchgate.net This reaction sequence involves the reaction of an azide (B81097) with a phosphine (B1218219) to form an aza-ylide, which then undergoes an intramolecular reaction with a carbonyl group to form an imine. Subsequent reduction of the imine can then yield the desired saturated heterocyclic ring.

An approach to 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines utilizes the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig conditions. researchgate.net The choice of phosphine is critical, with less sterically hindered phosphines like trimethylphosphine (B1194731) (PMe3) being necessary for successful annulation. researchgate.net This methodology has been successfully applied in one-pot sequences to generate complex polycyclic systems. nih.govmdpi.com For example, a one-pot Staudinger/aza-Wittig/Castagnoli–Cushman reaction sequence has been developed to produce novel polyheterocycles in high yields and with high diastereoselectivity. nih.govmdpi.com

This method offers a convergent and efficient route to pyridoazepines, allowing for the introduction of diversity at various positions of the scaffold.

Innovative "Cut-and-Sew" Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a valuable strategy in drug discovery for identifying novel core structures with similar biological activities but potentially improved properties. niper.gov.innih.gov The "cut-and-sew" approach is a type of scaffold hopping where a known active scaffold is dissected and then reassembled in a new way to generate a novel chemotype.

This strategy was successfully employed to discover a new class of CCR2 antagonists based on the 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold. nih.gov Starting from a 3,4-dihydro-2,6-naphthyridin-1(2H)-one core, a systematic study of ring size and substitution patterns led to the identification of the pyridoazepine-based antagonists with nanomolar inhibitory activity. nih.gov This highlights the power of rational design and scaffold hopping in accessing new and potent bioactive molecules. Skeletal editing, a related concept, allows for the direct conversion of one bioactive analogue to another, further enhancing synthetic efficiency. chimia.ch

Table 1: Comparison of Original and Hopped Scaffolds

Original ScaffoldHopped ScaffoldBiological TargetReference
3,4-Dihydro-2,6-naphthyridin-1(2H)-one6,7,8,9-Tetrahydro-5H-pyrido[4,3-c]azepin-5-oneCCR2 nih.gov
Piperazine-ureaTetrahydro-pyrimidoazepineTRPV1 nih.gov

Bioisosteric Replacement Approaches in Pyridoazepine Synthesis

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in medicinal chemistry to modulate the activity, selectivity, and pharmacokinetic properties of a lead compound. researchgate.net In the context of pyridoazepine synthesis, bioisosteric replacement can be used to create novel analogues with improved characteristics.

A notable example is the discovery of novel TRPV1 antagonists, where a tetrahydro-pyrimidoazepine core was used as a bioisosteric replacement for a piperazine-urea moiety. nih.gov This substitution resulted in potent antagonists with good in vitro and in vivo efficacy and acceptable physical properties. nih.gov The concept of bioisosterism is a powerful tool for fine-tuning the properties of pyridoazepine-based compounds and exploring new chemical space. drughunter.com

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency, reduced waste, and time savings. nih.gov Several one-pot protocols have been developed for the synthesis of pyridoazepines and related heterocyclic systems.

A dual-metal catalyzed one-pot procedure has been reported for the synthesis of pyridobenzazepines, combining a Rh(I)-catalyzed arylation and a Pd(0)-catalyzed C-N coupling. nih.gov This method provides access to a variety of N-H and N-alkylated pyridobenzazepine derivatives in high yields. nih.gov Similarly, one-pot sequences involving the Staudinger/aza-Wittig reaction have proven effective for the synthesis of complex polycyclic systems containing the azepine ring. nih.govmdpi.com The development of such efficient one-pot methodologies is crucial for the rapid generation of compound libraries for biological screening. mdpi.com

Regioselective Synthesis and Isomeric Control in Pyridoazepine Construction

The synthesis of pyridoazepines often leads to the formation of multiple regioisomers, making regioselective synthesis and isomeric control a critical aspect of their construction. The specific arrangement of the nitrogen atom in the pyridine ring and the fusion pattern of the azepine ring significantly influence the biological activity of the resulting compound.

For the synthesis of 1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine, a 5-HT7 antagonist, two different approaches were explored to control the regioselective assembly of the fused pyrazole-azepine core. researchgate.net The timing and method of installing the aryl substituent and the construction of the fused heterocycle were key factors in achieving the desired regioisomer. researchgate.net A route featuring a palladium-catalyzed coupling of a pyrazole (B372694) triflate followed by selective alkylation proved to be scalable and effective. researchgate.net

Similarly, in the synthesis of tetrahydropyridoazepines, the substituent on the amino group can direct the regioselective formation of either tetrahydropyrido[3,2-c]azepines or tetrahydropyrido[2,3-d]azepines. researchgate.net The ability to control the regiochemistry of the cyclization reaction is paramount for the targeted synthesis of specific pyridoazepine isomers with desired pharmacological profiles.

Development of Scalable Synthetic Routes for Research Quantities

The generation of research quantities, typically on the gram scale, of this compound and its derivatives necessitates robust and scalable synthetic strategies. While a single, universally adopted method is not prominent in the literature, several approaches to related pyridoazepine isomers can be adapted. These methods often involve multi-step sequences that construct the seven-membered azepine ring onto a pre-existing pyridine core.

One effective strategy for constructing fused azepine rings is through intramolecular cyclization of a suitably functionalized pyridine precursor. For the analogous pyrido[3,2-c]azepines, an eight-step sequence has been reported to yield gram quantities of the final product. nih.gov This approach involves the formation of a 1-(2-(3-azidopropyl)pyridin-3-yl)alkanone, which then undergoes a Staudinger-aza-Wittig reaction to form the seven-membered ring. nih.gov A similar strategy could be envisioned for the [3,4-d] isomer, starting from a 3- or 4-substituted pyridine with an appropriate side chain amenable to cyclization.

Another powerful technique for the formation of the azepine ring is the Beckmann rearrangement. This reaction has been successfully employed in the synthesis of various fused azepanones, which can subsequently be reduced to the corresponding azepanes. For instance, the synthesis of a fused (5,7)-diamine azepane was achieved via a Beckmann rearrangement of a cyclohexanone (B45756) oxime derivative, followed by reduction of the resulting lactam with a reducing agent like lithium aluminum hydride (LiAlH4).

Ring expansion methodologies, such as the Schmidt reaction, also provide a viable route to the azepine core. The synthesis of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones was accomplished via a Schmidt reaction on 5,6,7,8-tetrahydro-2-methoxynaphthalene-1,4-diones. nih.gov This highlights the potential of ring expansion reactions in constructing the seven-membered ring system, which can be adapted to pyridine-based starting materials.

A general and efficient synthesis was established for the related 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold, which serves as a novel chemotype for CCR2 antagonists. nih.gov This indicates that with appropriate starting materials and reaction conditions, scalable syntheses for various pyridoazepine isomers are achievable.

Table 1: Comparison of Scalable Synthetic Strategies for Pyridoazepine Scaffolds

Synthetic StrategyKey ReactionStarting Material TypePotential for Scale-upReference
Intramolecular CyclizationStaudinger-aza-Wittig ReactionFunctionalized Pyridine with AzideHigh nih.gov
Ring ExpansionBeckmann RearrangementCyclohexanone Oxime DerivativeModerate to High
Ring ExpansionSchmidt ReactionTetralone DerivativeModerate nih.gov
Scaffold HoppingNot specified3,4-Dihydro-2,6-naphthyridin-1(2H)-oneHigh nih.gov

Functionalization and Diversification Strategies for Pyridoazepine Derivatives

The therapeutic potential of the this compound scaffold is unlocked through the strategic introduction of various functional groups. These modifications allow for the fine-tuning of physicochemical properties and biological activity. Functionalization can occur at several positions, including the nitrogen atom of the azepine ring, the pyridine ring, and potentially the saturated carbon atoms of the azepine ring.

N-Functionalization:

The secondary amine in the azepine ring is a prime site for modification. N-alkylation and N-arylation are common strategies to introduce a wide array of substituents. For instance, in the development of CCR2 antagonists based on the pyrido[4,3-c]azepin-5-one core, systematic variation of the N-6 substituent with different alkylheterocycles was a key diversification strategy. nih.gov This was crucial in identifying potent antagonists, with one of the most active compounds featuring a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at this position. nih.gov

Similarly, in the context of pyrido[3,2-e] nih.govmdpi.comdiazepines, the synthesis of an N-methyl derivative was reported. nih.gov These examples underscore the feasibility and importance of N-functionalization in exploring the structure-activity relationship (SAR) of this compound class.

Functionalization of the Pyridine Ring:

The pyridine ring offers multiple sites for substitution, allowing for the introduction of diverse chemical moieties. In the study of pyrido[4,3-c]azepin-5-one based CCR2 antagonists, the introduction of an arylamino group at the C-1 position was a critical modification. nih.gov Specifically, a 3,4-dichlorophenylamino substituent at this position, in combination with the optimal N-6 side chain, resulted in a compound with a nanomolar IC50 value. nih.gov

C-H Functionalization:

While less commonly reported for this specific scaffold, modern synthetic methods for late-stage C-H functionalization of azines present a powerful tool for diversification. These methods can be categorized into radical processes, metal-catalyzed reactions, and reactions proceeding via dearomatized intermediates. Such strategies could potentially be applied to the pyridoazepine core to introduce substituents at positions that are otherwise difficult to access, thereby rapidly generating a library of analogues for biological screening.

Table 2: Examples of Functionalization on the Pyridoazepine Core

Position of FunctionalizationType of FunctionalizationExample SubstituentBiological Target (if applicable)Reference
Azepine Nitrogen (N-6)N-Alkylation3-(4-(N-methylmethylsulfonamido) piperidin-1-yl)propylCCR2 nih.gov
Pyridine Ring (C-1)Arylamination3,4-DichlorophenylaminoCCR2 nih.gov
Azepine NitrogenN-MethylationMethylAnti-HIV-1 (tested) nih.gov

Systematic Elucidation of Substituent Effects on Biological Activity

The biological activity of pyridoazepine derivatives is highly sensitive to the nature and position of substituents on the heterocyclic core. Systematic investigations, often on isomeric or related scaffolds, have provided critical insights into the chemical features that govern potency and selectivity.

Research into a related isomeric series, the 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, has identified these compounds as potent antagonists of the chemokine CC receptor subtype 2 (CCR2). nih.gov A systematic SAR study revealed that specific substitutions are crucial for nanomolar inhibitory activity. nih.gov The most effective antagonists combined an arylamino group at the C-1 position with an alkylheterocycle at the N-6 position. nih.gov Optimal activity was achieved with a 3,4-dichlorophenylamino group at C-1 and a 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl group at the N-6 position, yielding a compound with an IC₅₀ value of 61 nM for CCR2. nih.gov This highlights the importance of both an appropriately substituted aromatic ring interacting with one part of the receptor and a flexible, functionalized side chain at the azepine nitrogen engaging another.

Compound/ScaffoldTargetKey SubstitutionsResulting Activity
Pyrido[4,3-c]azepin-5-oneCCR2C-1: 3,4-dichlorophenylaminoIC₅₀ = 61 nM nih.gov
N-6: 3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl
Tetrahydropyrido[4,3-d]pyrimidineTopoisomerase II4-aniline with ortho-Fluoro substituentIncreased inhibitory activity nih.gov
6-exocyclic amino groupEssential for inhibition nih.gov

In a different context, studies on tetrahydropyrido[4,3-d]pyrimidines, where a pyrimidine (B1678525) ring is fused to the pyridine, identified them as human topoisomerase II (topoII) inhibitors. nih.gov In this series, SAR exploration showed that an exocyclic amino group at position 6 was essential for activity. nih.gov Further investigation of substituents on a 4-aniline group revealed that only small additions were tolerated, with the introduction of a fluorine atom in the ortho-position leading to a significant increase in topoII inhibition. nih.gov These findings collectively demonstrate that the effects of substituents are highly dependent on the specific biological target, with different receptors having distinct requirements for optimal ligand binding.

Influence of Pyridoazepine Ring System Isomerism and Fusion Patterns on Pharmacological Profiles

For instance, while derivatives of the pyrido[4,3-c]azepin-5-one scaffold have been developed as CCR2 antagonists, other isomers target completely different systems. nih.gov Patents reveal that derivatives of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine have been investigated as ligands for the dopamine (B1211576) D3 receptor, implicating them in the treatment of central nervous system disorders like schizophrenia or substance abuse. google.comgoogle.com Synthetic chemistry has enabled the regioselective preparation of different isomers; for example, variations in the substituents on amino precursors can direct the synthesis towards either tetrahydropyrido[3,2-c]azepines or tetrahydropyrido[2,3-d]azepines. researchgate.net

Furthermore, replacing the pyridine ring with a bioisosteric pyrimidine ring, as in the 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines, resulted in the discovery of potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. nih.gov This illustrates that even subtle changes in the heterocyclic core, such as the addition of a second nitrogen atom in the six-membered ring, can dramatically shift the pharmacological profile.

Isomeric CorePrimary Biological Target
Pyrido[4,3-c]azepin-5-oneCCR2 Antagonism nih.gov
Pyrido[2,3-d]azepineDopamine D3 Ligands google.comgoogle.com
Pyrimido[4,5-d]azepineTRPV1 Antagonism nih.gov
Tetrahydropyrido[4,3-d]pyrimidineTopoisomerase II Inhibition nih.gov

Analysis of Conformationally Restricted Analogues and Their Receptor Interactions

To probe the bioactive conformation of a flexible molecule like this compound, medicinal chemists often design and synthesize conformationally restricted analogues. By locking the molecule into a more rigid structure, it is possible to determine whether a specific spatial arrangement is favorable for receptor binding.

This principle was demonstrated in a study of a related tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine series, which are potent microtubule targeting agents. mdpi.com Researchers designed a conformationally restricted analogue by incorporating a tetrahydroquinoline ring system. mdpi.com This modification, which limited the rotational freedom of a key bond, resulted in a 6-fold decrease in both antiproliferative and microtubule depolymerizing activity. mdpi.com This finding strongly suggests that conformational flexibility is beneficial for the activity of this particular scaffold, allowing the molecule to adopt an optimal, non-planar conformation within the tubulin binding site. The study concluded that the conformational restriction in the more rigid analogue was detrimental to its biological function. mdpi.com While this example is from a different heterocyclic system, it underscores a critical SAR principle: for scaffolds like pyridoazepines, which possess a flexible seven-membered ring, the ability to adopt a specific three-dimensional shape upon approaching the receptor can be crucial for high-affinity binding.

Spatial Relationships and Internitrogen Distances in Ligand Binding Affinity

The pharmacological activity of pyridoazepine derivatives is fundamentally linked to the three-dimensional arrangement of their pharmacophoric elements. For the this compound scaffold, the two nitrogen atoms—the sp²-hybridized nitrogen in the pyridine ring and the basic, sp³-hybridized nitrogen in the azepine ring—are critical features for receptor recognition, particularly for aminergic G-protein coupled receptors (GPCRs).

The spatial distance between these two nitrogen atoms, often termed the "internitrogen distance," is a key parameter that influences binding affinity. This concept is well-established for other neuroreceptor ligands, such as nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, where an optimal distance between a cationic nitrogen and a hydrogen bond acceptor (like a pyridine nitrogen) is essential for binding. nih.gov In the case of pyridoazepines, the fixed geometry of the fused ring system pre-organizes these two nitrogen atoms into a specific relative orientation. This orientation, combined with the conformational flexibility of the seven-membered azepine ring, determines how the molecule fits into a receptor's binding pocket.

Ligand-Receptor Binding Profiles and Selectivity

Derivatives of the this compound scaffold have been investigated as potential ligands for neuronal nicotinic acetylcholine receptors (nAChRs), which are crucial modulators of neurotransmission. The design of these ligands often focuses on optimizing the internitrogen distance, a key factor for nAChR binding.

Research into the parent compound, this compound, revealed its potential as a potent nAChR ligand. nih.gov This specific scaffold was designed to increase the distance between its two nitrogen atoms to 5.5 Å, a modification from the related 6,7,8,9-tetrahydro-5H-pyrido[3,4-c]azepine, which has a shorter internitrogen distance of 4.6 Å and consequently weaker binding affinity (Ki = 1100 nM). nih.gov The optimized spatial arrangement in the [3,4-d] isomer resulted in a significantly enhanced binding affinity, with a reported Ki value of 46 nM. nih.gov Further studies on N-substituted derivatives and ring-opened analogues, such as 3-(2-aminoethyl)pyridines and 3-(2-aminethoxy)pyridines, also showed retention of high-affinity binding, with Ki values in the range of 20 to 35 nM. nih.gov These findings suggest that the tetrahydropyridoazepine core and its analogues can interact with nicotinic receptors in a manner somewhat different from that of nicotine (B1678760) itself. nih.gov

Table 1: nAChR Binding Affinities of Pyridoazepine Derivatives
CompoundBinding Affinity (Ki)Reference
6,7,8,9-Tetrahydro-5H-pyrido[3,4-c]azepine1100 nM nih.gov
This compound46 nM nih.gov
N-substituted 3-(2-aminethoxy)pyridines20 - 35 nM nih.gov

The tetrahydropyridoazepine framework has been explored for its utility in developing ligands for dopamine receptors, particularly the D1 and D3 subtypes, which are implicated in various neurological and psychiatric conditions. Dopamine receptors are G-protein-coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families. nih.govuni.lu

Patents have been filed for derivatives of closely related isomers, such as 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine, as ligands for the dopamine D3 receptor. google.comnih.gov These compounds are intended for treating D3-mediated disorders. google.comnih.gov Research on other azepine-containing structures, like azepinoindoles, has yielded compounds with strong binding affinities for both D1 and D2 receptors. nih.gov

The interaction between D1 and D3 receptors is complex; they can form D1-D3 receptor heteromers. researchgate.net In studies on these heteromers, the presence of a D1 receptor agonist did not significantly alter the binding affinity (KD) of a D3 receptor agonist, suggesting a nuanced allosteric interaction within the heteromeric complex in striatal membranes. researchgate.net Furthermore, derivatives of aripiprazole, which contain a different heterocyclic core but share structural elements, have been developed to bind with high affinity to D2 and D3 receptors, with some compounds showing Ki values below 0.3 nM for the D2 receptor and over 50-fold selectivity for D2 versus D3. nih.gov

The chemokine CC receptor subtype 2 (CCR2) is a key target in the development of treatments for inflammatory diseases. nih.gov Through a scaffold hopping strategy, researchers have identified derivatives of a related isomer, 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one, as a novel class of potent CCR2 antagonists. nih.gov

This discovery began with a 3,4-dihydro-2,6-naphthyridin-1(2H)-one pharmacophore, which was modified to create the new azepinone-based scaffold. nih.gov A systematic structure-activity relationship (SAR) study led to the development of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones with nanomolar inhibitory activity against CCR2. nih.gov The most potent compound in this series, which featured a 3,4-dichlorophenylamino group at the C-1 position and a specific alkylpiperidine substituent at the N-6 position, demonstrated an IC50 value of 61 nM. nih.gov This compound also exhibited a 10-fold selectivity for CCR2 over the related CCR5 receptor. nih.gov

Table 2: CCR2 Antagonist Activity
Compound ClassLead CompoundActivity (IC50)SelectivityReference
1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-onesCompound 13a61 nM10-fold over CCR5 nih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a polymodal cation channel involved in pain and inflammation. nih.gov A related scaffold, the 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepine core, has been successfully utilized as a bioisosteric replacement for a piperazine-urea moiety to discover a novel series of potent TRPV1 antagonists. researchgate.net

The development of these tetrahydropyrimidoazepine derivatives has yielded compounds with good potency both in vitro and in vivo. researchgate.net This demonstrates that modifying the core pyrido-azepine structure to a pyrimido-azepine system can effectively target the TRPV1 channel, highlighting the scaffold's versatility in drug design. researchgate.net Antagonism of TRPV1 is a therapeutic strategy being explored for its neuroprotective and anti-inflammatory effects, which may involve the regulation of calcium levels and modulation of microglial activity. nih.govmdpi.com

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and the target for various neuroactive drugs. nih.gov These receptors are ligand-gated ion channels, typically composed of five subunits that form a central pore permeable to chloride ions. The modulation of GABA-A receptors can produce sedative and anxiolytic effects. nih.gov Despite the extensive research into GABA-A receptor modulators, which includes a wide variety of heterocyclic scaffolds, a specific investigation into the direct modulatory effects of this compound derivatives on GABA-A receptors is not prominently featured in the available scientific literature based on the conducted searches.

Monoamine transporters, including the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov They are key targets for drugs treating various neuropsychiatric disorders. nih.gov The sigma-1 receptor (σ-1R) is a unique molecular chaperone protein located in the endoplasmic reticulum that modulates various signaling pathways and can influence the function of other proteins, including DAT. researchgate.net While numerous ligands have been developed that show affinity for these transporters and for the sigma-1 receptor, specific data detailing the inhibitory activity of this compound derivatives at NET, DAT, or σ-1R are not extensively documented in the searched literature. The sigma-1 receptor pharmacophore generally includes an alkylamine core, and it binds a wide array of synthetic compounds. nih.gov

Retinoid-Related Orphan Receptor γt (RORγt) Inverse Agonism

The Retinoid-Related Orphan Receptor γt (RORγt) is a nuclear receptor crucial for the differentiation of Th17 cells, which are key mediators of inflammatory responses. As such, RORγt has become a significant target for the development of treatments for autoimmune diseases. Inverse agonists of RORγt function by repressing the receptor's constitutive activity, thereby down-regulating the production of pro-inflammatory cytokines like IL-17.

While direct evidence for RORγt inverse agonism by this compound derivatives is not prominent in current literature, studies on analogous aza-tricyclic systems highlight the potential of such scaffolds. For instance, research into heterocyclic variants of tricyclic RORγt inverse agonists has led to the discovery of potent molecules. nih.gov Modifications, such as replacing a fused phenyl ring with a pyridine ring in related core structures, have been shown to improve properties like metabolic stability and membrane permeability while maintaining high potency. nih.gov One such effort led to the identification of a potent and selective RORγt inverse agonist with a hexahydropyrrolo[3,2-f]quinoline core, demonstrating efficacy in preclinical models of rheumatoid arthritis and psoriasis. nih.gov These findings suggest that nitrogen-containing heterocyclic structures, a category that includes the pyrido[3,4-d]azepine core, are a promising area for the discovery of novel RORγt inverse agonists.

Enzymatic Inhibition Specificity

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it an attractive therapeutic target for type 2 diabetes and obesity. mdpi.com There is currently no specific data in the available literature detailing the inhibition of PTP1B by derivatives of this compound. Research in this area has focused on other molecular scaffolds, such as derivatives of natural products like glycyrrhetinic acid, which have shown inhibitory activity in the low micromolar range. mdpi.com

Checkpoint Kinase 2 (CHK2) Inhibition

Checkpoint Kinase 2 (CHK2) is a critical enzyme in the DNA damage response pathway, and its inhibition is a potential strategy in cancer therapy. A review of published scientific literature did not yield specific information on the inhibition of CHK2 by compounds containing the this compound core.

DDR2 Kinase Inhibition and Functional Consequences

Discoidin domain receptor 2 (DDR2) is a receptor tyrosine kinase that is activated by collagen and has been implicated in various diseases, including cancer and fibrosis. There is no available research specifically investigating the interaction of this compound derivatives with DDR2 kinase.

Cyclooxygenase (COX-1, COX-2) Isozyme Inhibition

Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The two main isoforms, COX-1 and COX-2, are primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

There is no direct published evidence evaluating the inhibitory activity of this compound derivatives against COX-1 or COX-2. The development of selective COX inhibitors has largely focused on other heterocyclic systems. nih.govsciforum.net For example, certain pyrimidine derivatives have been identified as selective COX-2 inhibitors. nih.gov Given that many COX inhibitors feature heterocyclic cores, the potential of the pyrido[3,4-d]azepine scaffold remains an open area for investigation.

Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways is a fundamental mechanism through which therapeutic agents exert their effects. While information specifically on this compound is scarce, research on the closely related 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine scaffold provides insights into potential activities.

Derivatives of this pyrimidine-fused analogue have been identified as potent and selective inhibitors of extracellular signal-regulated kinase 2 (Erk2). nih.gov Erk2 is a key component of the MAPK/ERK pathway, which is frequently dysregulated in human cancers. Inhibition of Erk2 by these compounds led to a reduction in the phosphorylation of downstream targets, such as RSK, in both cellular assays and tumor xenograft models. nih.gov

Furthermore, patents describe 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine compounds as inhibitors of mTOR (mammalian target of rapamycin) and PI3K (phosphatidylinositol 3-kinase). google.comwipo.int The PI3K/AKT/mTOR pathway is another critical signaling cascade that controls cell growth, proliferation, and survival, and its inhibition is a major strategy in oncology.

These findings for the tetrahydropyrido[3,4-d]pyrimidine core suggest that the broader pyrido[3,4-d]azepine chemical space could potentially interact with key intracellular signaling kinases. However, direct experimental evidence for the this compound scaffold is required to confirm such activities.

Regulation of NF-κB and MAPK Signaling Cascades

Derivatives of structurally similar compounds to this compound have been identified as potent modulators of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades, which are crucial in inflammation and cancer.

Research into a series of fluoro-substituted 1,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidines, which are structurally analogous to the pyrido[3,4-d]azepine core, has demonstrated their ability to inhibit NF-κB activation. nih.gov One of the most potent compounds from this series, compound 43 , has been shown to suppress the lipopolysaccharide (LPS)-induced phosphorylation of key signaling proteins p65, IκBα, and Akt. nih.gov The inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering the NF-κB p65 subunit in the cytoplasm and inhibiting its nuclear translocation and subsequent pro-inflammatory gene transcription. nih.gov

Furthermore, these compounds have been observed to indirectly suppress the MAPK signaling pathway. nih.gov The MAPK pathway is a critical regulator of cellular processes including proliferation, differentiation, and apoptosis, and its dysregulation is a hallmark of many cancers. The inhibitory action on both NF-κB and MAPK pathways highlights the potential of these compounds as multi-targeting agents. Molecular docking studies have suggested that these derivatives can bind to the active sites of proteins such as p38, a key member of the MAPK family. nih.gov

The mechanism of action for a representative hexahydropyrido[4,3-d]pyrimidine derivative is summarized in the table below:

CompoundTarget PathwayMechanism of ActionKey Proteins Inhibited
Compound 43 (a hexahydropyrido[4,3-d]pyrimidine derivative)NF-κB SignalingInhibition of nuclear translocation of p65p65, IκBα, Akt
MAPK SignalingIndirect suppressionp38 (predicted)

Mechanisms of Apoptosis Induction in Cellular Models

The induction of apoptosis, or programmed cell death, is a key therapeutic strategy in cancer treatment. Derivatives of compounds structurally related to this compound have been shown to effectively trigger this process in cancer cells.

The same hexahydropyrido[4,3-d]pyrimidine derivatives that inhibit NF-κB signaling also induce apoptosis in a dose-dependent manner. nih.gov This pro-apoptotic activity is linked to their ability to inhibit the anti-apoptotic protein Bcl-2, as suggested by molecular docking studies. nih.gov By inhibiting Bcl-2, these compounds can shift the cellular balance towards pro-apoptotic proteins, leading to the activation of the caspase cascade and eventual cell death.

In a separate line of research, a series of A-ring azepano-derivatives of triterpenoids have also been evaluated for their cytotoxic and apoptosis-inducing capabilities. One such derivative, azepanoallobetulinic acid amide 11 , was found to induce apoptosis in 44.3% of treated cells, with an additional 21.4% undergoing late apoptosis, as determined by flow cytometry. mdpi.com This demonstrates that the incorporation of an azepane ring, a key feature of the this compound scaffold, can be a viable strategy for developing potent pro-apoptotic agents.

The apoptotic activity of these related compounds is detailed in the table below:

Compound/Derivative ClassCellular ModelApoptosis InductionMechanism of Action
Compound 43 (a hexahydropyrido[4,3-d]pyrimidine derivative)Hepatoma cellsDose-dependent apoptosisInhibition of Bcl-2 (predicted)
Azepanoallobetulinic acid amide 11 Human cancer cell lines44.3% apoptosis, 21.4% late apoptosisNot fully elucidated

Influence on Cell Cycle Progression and Arrest

While direct evidence for the influence of this compound derivatives on cell cycle progression is limited in the available literature, the known effects of structurally similar compounds on signaling pathways that regulate the cell cycle, such as the MAPK pathway, suggest a potential role in this process.

The inhibition of the MAPK pathway by related compounds is significant, as this pathway is intricately linked to the regulation of cyclins and cyclin-dependent kinases (CDKs), the core machinery of the cell cycle. For instance, the p38 MAPK pathway can influence the G2/M checkpoint. By extension, derivatives of this compound that modulate MAPK signaling could potentially induce cell cycle arrest, thereby preventing cancer cell proliferation. However, specific studies to confirm and characterize this effect for the named compound are needed.

Further research is required to fully elucidate the specific interactions of this compound derivatives with cell cycle components and to determine at which phase of the cell cycle they may exert their effects.

Preclinical Pharmacological Investigations of 6,7,8,9 Tetrahydro 5h Pyrido 3,4 D Azepine Analogues

Antiproliferative and Anticancer Efficacy Research

Analogues of the 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine framework have been designed and evaluated for their potential as anticancer agents. A key area of interest has been the development of derivatives that function as inhibitors of critical signaling pathways involved in cancer progression, such as the KRAS pathway and chemokine receptor signaling.

A closely related series of analogues, the 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidines, has been investigated for antiproliferative activity against various human cancer cell lines. These studies provide insight into the cytotoxic potential of this structural class. Specific derivatives were tested for their ability to inhibit the growth of pancreatic (Panc1), colon (HCT116), and lung (A549) cancer cells, which are known to harbor KRAS mutations.

Compound 10c , which features a 3,8-diazabicyclo[3.2.1]octane moiety, demonstrated selective anti-proliferative effects in the KRAS-G12D mutant Panc1 cell line with a half-maximal inhibitory concentration (IC50) of 1.40 µM. kisti.re.kr This potency was significantly greater than that observed in wild-type KRAS cells, indicating a degree of selectivity. kisti.re.kr In contrast, other analogues with different substituents, such as piperazine (B1678402) (10a , 10b ) or piperazin-2-ylmethanol (B1248053) (10f ), showed lower potency in the same cell line. kisti.re.kr For instance, compound 10a had an IC50 of 6.17 µM, and compound 10b had an IC50 of 5.87 µM in Panc1 cells. kisti.re.kr Another derivative, 10k , which was identified as a potent enzymatic inhibitor of KRAS-G12D, also showed antiproliferative activity against Panc1 cells with an IC50 of 2.22 µM. kisti.re.kr

Table 1: In vitro Cytotoxicity of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine (B1343793) Analogues in Human Cancer Cell Lines

Compound Substituent at Position 1 Panc1 (KRAS-G12D) IC50 (µM) kisti.re.kr HCT116 (KRAS-G13D) IC50 (µM) kisti.re.kr A549 (Wild-Type KRAS) IC50 (µM) kisti.re.kr
10a piperazine 6.17 >20 8.86
10b 4-methylpiperazine 5.87 >20 12.01
10c 3,8-diazabicyclo[3.2.1]octane 1.40 10.12 6.81
10d azetidin-3-amine >20 >20 >20
10f piperazin-2-ylmethanol 3.48 10.45 11.23
10k homopiperazine 2.22 4.89 5.01

While direct assessments of colony formation for this compound analogues are not extensively detailed in the reviewed literature, the observed antiproliferative activity against various cancer cell lines suggests a direct impact on cell growth and viability. kisti.re.kr The inhibition of KRAS-G12D, a key driver of cell proliferation, by compounds like 10k points to a mechanism that would logically impair the ability of cancer cells to form colonies. kisti.re.kr Further targeted studies are required to specifically quantify the effects of these compounds on anchorage-independent growth.

The chemokine receptor CCR2 is a key mediator of cell migration and has been implicated in cancer metastasis. nih.gov Research into a related scaffold, 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones, identified these compounds as potent CCR2 antagonists. nih.gov The primary function of the CCR2 pathway is to direct the migration of tumor cells and associated immune cells in response to its ligand, CCL2. By blocking this receptor, these analogues are predicted to interfere with the processes of cell migration and invasion, which are critical steps in the metastatic cascade. Although specific cell migration or adhesion assay data for these compounds are not detailed in the primary reports, their potent antagonism of CCR2 provides a strong mechanistic rationale for their potential efficacy in inhibiting these processes.

Anti-inflammatory Efficacy Studies

The role of chemokine receptors and other signaling pathways in inflammation has prompted the investigation of this compound analogues as potential anti-inflammatory agents.

The anti-inflammatory potential of this class of compounds is highlighted by the discovery of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one derivatives as potent antagonists of the chemokine CC receptor subtype 2 (CCR2). nih.gov CCR2 and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), form a critical signaling axis that drives the recruitment of monocytes and macrophages to sites of inflammation. The production of other pro-inflammatory cytokines by these recruited cells is a hallmark of many chronic inflammatory diseases.

By blocking the CCR2 receptor, these compounds effectively inhibit the biological effects of the pro-inflammatory cytokine CCL2. One of the most potent compounds in this series, 13a , demonstrated a half-maximal inhibitory concentration (IC50) of 61 nM for CCR2 antagonism. nih.gov This potent, nanomolar activity underscores the potential of this scaffold to disrupt a key pro-inflammatory pathway, thereby preventing the amplification of the inflammatory response. nih.gov

While in vitro studies have established a clear mechanism for the anti-inflammatory activity of certain pyrido-azepine analogues through CCR2 antagonism, detailed reports on the effectiveness of the specific this compound scaffold in established in vivo models of inflammation were not prevalent in the searched literature. The promising in vitro potency of compounds such as 13a suggests that they are strong candidates for future in vivo evaluation in models of diseases where the CCR2 axis is pathogenic, such as arthritis, atherosclerosis, and other chronic inflammatory conditions. nih.gov

Neuropharmacological Activities

The unique structural framework of the pyrido[d]azepine nucleus, which combines a pyridine (B92270) ring with a seven-membered azepine ring, has made it a scaffold of interest in medicinal chemistry for exploring a range of central nervous system activities.

The management of pain continues to be a significant clinical challenge, prompting ongoing research into novel analgesic agents with mechanisms of action that can overcome the limitations of current therapies. mdpi.com Analogues of the this compound scaffold have been investigated for their potential in pain modulation by targeting specific receptors implicated in pain pathways.

One area of investigation involves the development of antagonists for the chemokine CC receptor subtype 2 (CCR2). This receptor is a key target in the development of treatments for various conditions, including neuropathic pain. nih.gov A series of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones , which are structural isomers of the target compound, were synthesized and evaluated as CCR2 antagonists. nih.govbohrium.com Through systematic structure-activity relationship studies, compounds with nanomolar inhibitory activity were identified. nih.gov The most potent compound in this series, compound 13a , demonstrated significant inhibitory concentration. nih.govbohrium.com

Another relevant target for analgesia is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. A series of 6,7,8,9-tetrahydro-5H-pyrimido-[4,5-d]azepines , which are bioisosteres of the pyrido[3,4-d]azepine core, were discovered as potent TRPV1 antagonists. nih.gov These compounds were found to have good potency in both in vitro and in vivo models. nih.gov

Table 1: Antinociceptive Activity of Pyrido[4,3-c]azepin-5-one Analogues
CompoundTargetActivity (IC50)SelectivityReference
Compound 13a (1-(3,4-dichlorophenylamino)-6-(3-(4-(N-methylmethylsulfonamido)piperidin-1-yl)propyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one)CCR261 nM10-fold over CCR5 nih.govbohrium.com

The structural similarity of pyridoazepines to benzodiazepines has prompted investigations into their potential as anxiolytic and anticonvulsant agents. nih.gov Research into fused heterocyclic systems has shown that derivatives of pyrido[1,2-a]pyrimidines and pyrimido[1,2-a]azepines possess a wide spectrum of biological activities, including anticonvulsive and anxiolytic effects. nih.gov

A patent for a series of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine derivatives describes their potential use in treating disorders such as anxiety. wipo.int These compounds were designed as Dopamine (B1211576) D3 receptor ligands. wipo.int Early pharmacological studies on N-substituted derivatives of 2,3,4,5-tetrahydro-1H-pyrido[3,2-b]azepine and 2,3,4,5-tetrahydro-1H-pyrido[2,3-b]azepine indicated a partial tranquilizing activity, suggesting potential anxiolytic effects. nih.gov

In the search for new anticonvulsant agents, researchers have explored various fused heterocyclic systems. Studies on pyridofuropyrimido[1,2-a]azepines have identified derivatives with significant anticonvulsant activity in preclinical models like the pentylenetetrazole (PTZ) seizure test. nih.gov Certain compounds from this class also demonstrated anxiolytic effects in the elevated plus-maze (EPM) model. nih.gov

Table 2: Neurotropic Activity of Fused Pyrido-Azepine Analogues
Compound ClassPreclinical ModelObserved EffectReference
Pyridofuropyrimido[1,2-a]azepinesPentylenetetrazole (PTZ) seizure testAnticonvulsant activity nih.gov
Pyridofuropyrimido[1,2-a]azepinesElevated Plus-Maze (EPM)Anxiolytic activity nih.gov
N-substituted Tetrahydro-pyrido-azepinesNot specifiedPartial tranquilizing activity nih.gov

Pharmacological cognitive enhancement is an area of growing interest, with research focusing on various neurochemical systems, including the dopaminergic and cholinergic pathways. scienceopen.com The development of drugs to treat cognitive deficits is a key focus of modern neuroscience. researchgate.net

Analogues of this compound are being explored for their potential to address cognitive impairment. Specifically, a series of 6,7,8,9-tetrahydro-5H-pyrido[2,3-d]azepine derivatives have been identified as Dopamine D3 receptor ligands. wipo.int The patent literature for these compounds indicates their potential utility in treating cognitive impairment, including that associated with schizophrenia and other neurological disorders. wipo.int The modulation of dopamine D3 receptors is a recognized strategy in the development of treatments for cognitive deficits.

Antimicrobial Activity Assessments

The rise of drug-resistant pathogens necessitates the search for new chemical entities with effective antimicrobial properties. nih.gov Heterocyclic compounds, particularly those containing nitrogen like pyridine, are considered privileged scaffolds in the design of antimicrobial agents. nih.govnih.gov The fusion of a pyridine ring with other heterocyclic systems can lead to compounds with enhanced therapeutic properties. nih.gov

While specific studies focusing solely on the antimicrobial activity of this compound analogues are not extensively documented, the broader class of pyridine-containing fused heterocycles has shown significant promise. nih.govnih.gov For instance, various pyridine derivatives have been synthesized and have demonstrated notable antibacterial and antifungal activities. scirp.orgresearchgate.net Research has shown that N-alkylation of pyridine-based compounds can yield salts with activity against bacteria such as S. aureus and E. coli. nih.gov Furthermore, pyridoxine (B80251) (Vitamin B6) derivatives containing a related dioxino[4,5-c]pyridine core have been developed as cationic biocides effective against biofilm-forming staphylococci. nih.govresearchgate.net The synthesis of hybrid molecules incorporating pyridine with other rings like pyrazole (B372694) and thiophene (B33073) has also yielded compounds with good activity against a panel of bacterial and fungal strains. nih.gov Given that azine structures are known to possess a wide array of biological activities, including antimicrobial effects, the pyrido-azepine framework represents a potential starting point for the development of new antimicrobial agents. nih.gov

Table 3: Reported Antimicrobial Activity of various Pyridine-based Analogues
Compound ClassTarget OrganismsObserved ActivityReference
N-alkylated pyridine saltsS. aureus, E. coliAntibacterial and antibiofilm activity nih.gov
Thiophene-pyrazole-pyridine hybridsS. aureus, B. subtilis, E. coli, C. albicansGood antimicrobial activity nih.gov
Quaternary ammonium (B1175870) salts of pyridoxineBiofilm-embedded S. aureus, S. epidermidisHigh biocidal activity nih.govresearchgate.net
Pyridine carbonitrile derivativesB. cereus, C. albicansAntibacterial and antifungal activity researchgate.net

Computational Chemistry and Molecular Modeling for 6,7,8,9 Tetrahydro 5h Pyrido 3,4 D Azepine Research

Ligand-Target Docking Simulations for Binding Site Prediction

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. This method is crucial for understanding the binding mode and for structure-based drug design.

In research targeting the KRAS-G12D mutation, a driver in many cancers, derivatives based on a similar 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) core were designed and evaluated. mdpi.com Molecular docking simulations were performed using software like Sybyl to elucidate the binding interactions within the KRAS-G12D protein (PDB: 7RPZ). mdpi.com These simulations revealed that a key compound, 10c , which features a protonated 3,8-diazabicyclo[3.2.1]octane moiety, forms critical hydrogen bonds with the amino acid residues Asp12 and Gly60 of the protein. mdpi.com This specific interaction pattern is believed to be fundamental to its inhibitory activity. The antiproliferative activity of these compounds was assessed in the Panc1 (KRAS-G12D) cell line, with compound 10c showing a potent IC50 value of 1.40 μM. mdpi.com The docking scores and observed interactions help rationalize the structure-activity relationships (SAR) seen in the series. For instance, the data demonstrated the importance of a protonatable nitrogen and the correct spatial arrangement of the bicyclic moiety for productive interaction with the mutant Asp12 side chain. mdpi.com

Table 1: Docking and Antiproliferative Activity of 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives against Panc1 (KRAS-G12D) Cells mdpi.com
CompoundSubstituent at Position 1IC50 (μM)Key Predicted Interactions
10aPiperazine (B1678402)6.17Interaction with Asp12/Gly60
10bAzetidin-3-amine5.87Interaction with Asp12/Gly60
10c3,8-Diazabicyclo[3.2.1]octane1.40Hydrogen bonds with Asp12 and Gly60
10fPiperazin-2-ylmethanol (B1248053)3.48Interaction with Asp12/Gly60

Molecular Dynamics (MD) Simulations for Ligand-Receptor Interaction Analysis

MD simulations track the movements and interactions of every atom in the system for a specific duration, often hundreds of nanoseconds. nih.gov Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein or ligand from its initial docked conformation. A stable RMSD value over time suggests that the complex has reached equilibrium and the ligand is stably bound. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. nih.gov Higher RMSF values indicate greater flexibility. nih.gov

Hydrogen Bond Analysis: MD simulations allow for the monitoring of hydrogen bonds between the ligand and receptor throughout the simulation. The persistence of specific hydrogen bonds confirms their importance for binding stability. nih.gov

Table 2: Illustrative Data from a Hypothetical MD Simulation of a Pyridoazepine-Target Complex
Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)Number of H-Bonds
00.00.04
501.82.13
1002.02.34
1501.92.23
2002.12.43

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding lead optimization.

For a series of 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine analogues, a QSAR model would be built using a dataset of compounds with experimentally determined activities (e.g., IC50 values). The process involves calculating various molecular descriptors for each compound, which quantify physicochemical properties such as hydrophobicity (LogP), electronic properties, and steric attributes. Statistical methods are then used to build an equation that relates these descriptors to the observed activity.

For example, the SAR data from the KRAS-G12D inhibitor study showed that an amide group at position 5 of the core structure improved antiproliferative activity compared to an amine. mdpi.com It also highlighted that incorporating fluorine atoms could enhance binding interactions and metabolic stability. mdpi.com This type of empirical data is invaluable for constructing a robust QSAR model that can screen virtual compounds and prioritize the most promising candidates for synthesis and testing.

Table 3: Structure-Activity Relationship Data for QSAR Model Development mdpi.com
CompoundCore StructureKey SubstituentsActivity (IC50 in Panc1 cells, μM)
10c5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidineAmide at C5, 3,8-diazabicyclo[3.2.1]octane at C11.40
10i5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidineAmine at C5, other substituent3.92
10k5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidineHomopiperazine substituent2.22

Virtual Screening Approaches for Novel Pyridoazepine Chemotypes

Virtual screening is a powerful computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This approach allows researchers to evaluate millions of virtual compounds in a cost-effective and time-efficient manner, significantly narrowing the pool of candidates for experimental testing. researchgate.net

For the discovery of novel pyridoazepine chemotypes, a typical virtual screening workflow might involve:

Pharmacophore-Based Screening: A pharmacophore model is generated based on the key interaction features of a known active ligand. This model, representing the essential 3D arrangement of features like hydrogen bond donors/acceptors and hydrophobic centers, is used to rapidly filter large databases for molecules that match the pharmacophore query. mdpi.com

Docking-Based Screening: The hits from the initial pharmacophore screen are then subjected to molecular docking into the target's binding site. mdpi.com Compounds are ranked based on their docking scores, which estimate the binding affinity. mdpi.com This step refines the hit list to compounds that not only match the pharmacophore but also fit well sterically and electronically within the binding pocket. mdpi.com

This hierarchical approach efficiently identifies diverse chemical structures that retain the necessary features for biological activity, leading to the discovery of novel chemotypes. nih.gov

Computational Tools in Lead Optimization and Scaffold Exploration

Once initial hits are identified, computational tools play a vital role in the lead optimization phase, where compounds are refined to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Scaffold hopping is a key strategy used to discover novel core structures (scaffolds) that maintain the essential binding interactions of the original lead while offering improved properties or novel intellectual property. nih.gov In a study on CCR2 antagonists, a "cut-and-sew" scaffold hopping strategy was employed to identify an active 3,4-dihydro-2,6-naphthyridin-1(2H)-one scaffold, which was then evolved into a novel 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one core with nanomolar inhibitory activity. nih.govbohrium.com This demonstrates how computational exploration can lead to brand-new chemotypes. nih.govbohrium.com

Future Research Directions and Translational Perspectives for 6,7,8,9 Tetrahydro 5h Pyrido 3,4 D Azepine

Exploration of Novel Pyridoazepine Scaffolds and Chemical Space

The exploration of chemical space—the vast ensemble of all possible molecules—is a cornerstone of modern drug discovery. univr.itnih.gov For a drug candidate to be patented and commercially viable, it often needs to possess a novel chemical scaffold. biosolveit.de Access to such novel scaffolds in the early stages of research accelerates the study of structure-activity relationships (SAR), allows for the fine-tuning of ADME (absorption, distribution, metabolism, and excretion) properties, and ultimately reduces research and development costs. biosolveit.de

Pyridoazepines are considered "privileged structures" in the search for new drug candidates, yet much of their chemical space remains uncharted. nih.govacs.org The development of innovative synthetic strategies is crucial to accessing this untapped potential. For instance, a scaffold hopping strategy led to the identification of 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one as a novel chemotype for CCR2 antagonists. nih.gov Similarly, the use of a tetrahydro-pyrimidoazepine core, a related scaffold, resulted in the discovery of potent TRPV1 antagonists. nih.gov These successes underscore the value of designing and synthesizing new variations of the core pyridoazepine structure.

Future efforts will likely focus on:

Scaffold Hopping and Bioisosteric Replacement : Systematically replacing parts of the pyridoazepine ring system to discover new core structures with improved properties or novel activities. nih.govnih.gov

Multi-component Reactions : Employing advanced synthetic methods that allow for the rapid assembly of diverse libraries of pyridoazepine derivatives from simple precursors. researchgate.net

Computational Enumeration : Using computational tools to map the unexplored chemical space around the pyridoazepine framework and prioritize the synthesis of the most promising novel structures. acs.org

Table 1: Examples of Novel Pyridoazepine-Related Scaffolds and Their Targets

Scaffold Name Target Therapeutic Area Reference
1-Arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones CCR2 Inflammatory diseases, neuropathic pain, cancer nih.gov
6,7,8,9-Tetrahydro-5H-pyrimido[4,5-d]azepines TRPV1 Pain, Inflammation nih.gov
6,7,8,9-Tetrahydro-5H-pyrido[3,2-c]azepines Not specified Central Nervous System researchgate.net

Development of Highly Selective Ligands for Specific Biological Targets

For a drug to be effective and safe, it must interact with its intended biological target with high selectivity, minimizing off-target effects. The development of highly selective ligands for the 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine family is a critical research objective.

A prime example of achieving selectivity is the development of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-ones as CCR2 antagonists. nih.gov Through systematic structure-activity relationship (SAR) studies, researchers optimized substitutions on the core scaffold. This led to the discovery of a compound (13a in the study) with a potent IC₅₀ value of 61 nM for CCR2 and, crucially, a 10-fold selectivity over the closely related CCR5 receptor. nih.gov

Strategies to enhance ligand selectivity include:

Conformational Restriction : Modifying the molecule to limit its flexibility can lock it into a conformation that is optimal for binding to the desired target, thereby increasing potency and selectivity. mdpi.com

Systematic SAR Studies : As demonstrated with the CCR2 antagonists, meticulously studying how different chemical groups at various positions on the scaffold affect binding affinity and selectivity is essential. nih.gov

Structure-Based Drug Design : Utilizing the three-dimensional structure of the target protein to design ligands that fit perfectly into the binding site, maximizing desired interactions and minimizing unwanted ones.

Table 2: SAR Highlights for Selectivity of a Pyridoazepine Analog (CCR2 Antagonist)

Position of Substitution Optimal Group Effect on Activity/Selectivity Reference
C-1 3,4-dichlorophenylamino Contributed to high antagonism activity nih.gov

Investigating Combination Therapeutic Strategies with Pyridoazepine Analogues

Combining multiple therapeutic agents is a powerful strategy in modern medicine, particularly in complex diseases like cancer. nih.govnih.gov This approach can lead to enhanced efficacy, overcome drug resistance, and allow for lower doses of individual drugs, potentially reducing toxicity. nih.gov While specific combination therapy studies involving this compound analogues are not yet prevalent, the principles are directly applicable.

A future research direction would be to investigate pyridoazepine analogues as part of a multi-pronged therapeutic regimen. For example, if a pyridoazepine derivative is developed as a potent and selective inhibitor of a specific cancer-related pathway, it could be combined with:

Standard Chemotherapy : To attack the cancer cells through different mechanisms, potentially leading to a synergistic effect.

Targeted Therapies : Combining two or more agents that inhibit different nodes in a signaling pathway can prevent the cancer from developing resistance by rerouting its signaling. nih.gov

Immunotherapies : Modulating the immune system while directly targeting the tumor with a pyridoazepine analogue could yield a more robust and durable anti-cancer response.

The rationale for such combinations is to target different biological barriers or pathways simultaneously to improve patient outcomes. nih.gov Optimization algorithms and mechanistic pathway models can be employed to discover the most effective drug combinations and dosages. nih.gov

Advancements in Synthetic Accessibility and Green Chemistry for Pyridoazepine Production

For any promising compound to move from the laboratory to the clinic, its synthesis must be scalable, efficient, and safe. An approach for preparing gram quantities of 5-substituted 6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepines has been developed, involving an eight-step sequence. researchgate.net Another versatile synthesis uses a rhodium-catalyzed ring expansion, with safety studies performed to de-risk the process for larger-scale work. acs.org

However, there is a growing emphasis on incorporating the principles of "green chemistry" into pharmaceutical manufacturing to minimize environmental impact. rsc.org This involves designing chemical processes that reduce waste, eliminate the use of hazardous substances, and decrease energy consumption. acs.org

Future advancements in pyridoazepine production should focus on:

Process Mass Intensity (PMI) : Reducing the PMI, which is the total mass of materials used to produce a certain mass of the active pharmaceutical ingredient. Award-winning green processes have achieved dramatic reductions in PMI. acs.org

Solvent Reduction : Minimizing or replacing hazardous solvents, such as dichloromethane (B109758) (DCM), with greener alternatives. acs.org

Telescoping Reactions : Designing one-pot processes where multiple chemical transformations occur sequentially without isolating intermediates, saving time, resources, and solvent. acs.org

Catalysis : Using highly efficient catalysts to reduce reaction times and energy inputs. acs.org

| Energy | Long reaction times at high temperatures | Shorter reaction times at ambient temperature | rsc.orgacs.org |

Identification of New Biological Activities and Therapeutic Applications for Pyridoazepines

The pyridoazepine scaffold and its close relatives have already demonstrated activity against several important biological targets, hinting at a broad therapeutic potential. Derivatives have been identified as potent antagonists of CCR2 and TRPV1, suggesting applications in inflammatory diseases, pain, and diabetes. nih.govnih.gov Furthermore, the class is generally recognized for its activity in the central nervous system. nih.gov

A key future direction is to screen pyridoazepine libraries against a wider range of biological targets to uncover novel activities. Many heterocyclic compounds with structural similarities to pyridoazepines exhibit a vast array of pharmacological effects. For example, pyrazoline derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory properties, while s-triazines and 8-hydroxyquinolines also show broad bioactivity. nih.govmdpi.comnih.gov

Potential new therapeutic areas for pyridoazepine derivatives could include:

Oncology : Beyond CCR2 inhibition, these scaffolds could be explored as microtubule targeting agents or inhibitors of other cancer-related enzymes. mdpi.commdpi.com

Infectious Diseases : Screening for antibacterial, antifungal, or antiviral activity. nih.govnih.gov

Neurodegenerative Diseases : Given their known CNS activity, exploring targets relevant to conditions like Alzheimer's disease is a logical next step. nih.gov

Table 4: Known and Potential Biological Activities of Pyridoazepine-Related Scaffolds

Biological Activity Specific Target (if known) Potential Therapeutic Application Reference
Known Activities
CC Chemokine Receptor 2 (CCR2) Antagonism CCR2 Chronic inflammation, diabetes, neuropathic pain, cancer nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism TRPV1 Pain management nih.gov
Central Nervous System Activity Not specified Anxiety, other CNS disorders nih.gov
Potential New Activities (based on related heterocycles)
Anticancer Various (e.g., microtubules, kinases) Various cancers mdpi.comnih.govmdpi.com
Antimicrobial Various Bacterial and fungal infections nih.govnih.gov
Antiviral Various Viral infections nih.gov

Q & A

Basic Question: What are the common synthetic routes for 6,7,8,9-tetrahydro-5H-pyrido[3,4-d]azepine, and what key parameters influence yield and purity?

Methodological Answer:
The synthesis typically involves condensation reactions of precursor heterocycles under mild conditions. For example, fused pyrimidoazepine analogs are synthesized via cyclization reactions using reagents like ammonium acetate or catalytic acids. Key parameters include:

  • Temperature control : Optimal yields are achieved between 80–120°C to prevent side reactions like ring-opening .
  • Reaction time : Extended durations (>12 hours) may degrade thermally unstable intermediates, reducing purity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility, while greener alternatives (e.g., ethanol-water mixtures) improve eco-friendliness .
    Post-synthesis, column chromatography or recrystallization (e.g., ethanol-light petroleum) is used for purification, with monitoring via TLC or GC-MS .

Advanced Question: How can computational modeling optimize substituent positioning to enhance 5-HT2C receptor binding affinity in pyridoazepine derivatives?

Methodological Answer:
Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict substituent effects. For instance:

  • Electron-donating groups (e.g., methyl at position 8,8) increase solubility and stabilize receptor-ligand interactions via hydrophobic pockets .
  • Phenyl substituents at specific positions (e.g., 2- vs. 3-phenyl) alter steric hindrance, impacting binding to 5-HT2C’s orthosteric site .
    Contradictions in experimental vs. predicted binding energies (e.g., ∆G discrepancies >1.5 kcal/mol) may arise from solvent effects or protonation states, necessitating free-energy perturbation (FEP) calculations .

Basic Question: What spectroscopic techniques are critical for structural elucidation of pyridoazepine derivatives?

Methodological Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., deshielded NH protons at δ 8–10 ppm) and confirms fused-ring connectivity .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., C₁₂H₁₈N₄, [M+H]⁺ = 219.1602) and detects isotopic patterns (e.g., d2 labeling in deuterated analogs) .
  • X-ray crystallography : Resolves conformational flexibility, such as chair vs. boat conformations in the azepine ring .

Advanced Question: How do researchers reconcile contradictory bioactivity data across different in vitro assays for pyridoazepine analogs?

Methodological Answer:
Discrepancies often arise from assay-specific conditions:

  • Receptor density : Overexpression in HEK293 cells vs. native neuronal cells alters EC₅₀ values for 5-HT2C agonism .
  • Buffer pH : Variations (e.g., pH 7.4 vs. 6.8) affect protonation states of basic nitrogen atoms, modifying receptor interaction .
  • Endpoint measurements : Fluorescence-based (FLIPR) vs. electrophysiology assays may yield differing efficacy rankings. Normalization to reference agonists (e.g., serotonin) and statistical meta-analysis (e.g., ANOVA with post-hoc tests) can mitigate bias .

Basic Question: What are the primary biological targets of this compound derivatives?

Methodological Answer:
These compounds predominantly target serotonin receptors (5-HT2C) , implicated in CNS disorders like anxiety and depression. In vitro assays using radioligand binding (e.g., [³H]-mesulergine displacement) confirm submicromolar affinity (Kᵢ = 50–200 nM) . Secondary targets include dopamine D3 receptors , with selectivity modulated by azepine ring substitutions (e.g., chloro vs. methyl groups) .

Advanced Question: What strategies mitigate racemization during asymmetric synthesis of chiral pyridoazepines?

Methodological Answer:

  • Chiral auxiliaries : Use of (R)- or (S)-proline derivatives in cyclization steps directs enantioselectivity, achieving >90% ee .
  • Catalytic asymmetric hydrogenation : Palladium/carbon with chiral ligands (e.g., BINAP) reduces ketone intermediates without racemization .
  • Low-temperature kinetics : Reactions below -20°C slow epimerization, as monitored by chiral HPLC (e.g., Chiralpak IA column) .

Key Considerations for Researchers

  • Regulatory compliance : Derivatives lacking FDA approval require rigorous toxicity profiling (e.g., Ames test, hERG inhibition) before in vivo studies .

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6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine
Reactant of Route 2
6,7,8,9-Tetrahydro-5H-pyrido[3,4-d]azepine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.